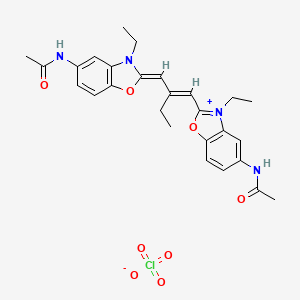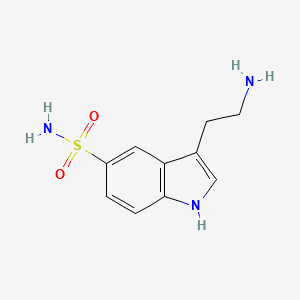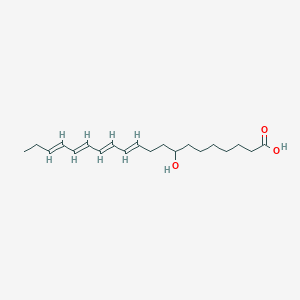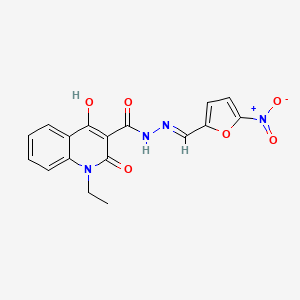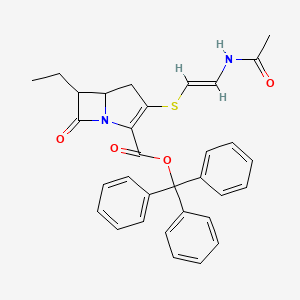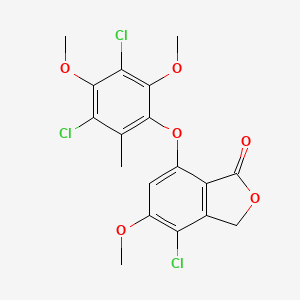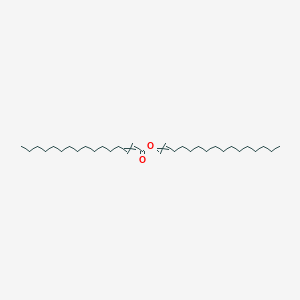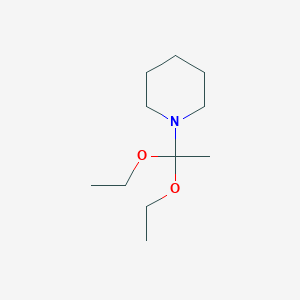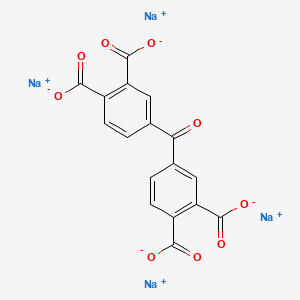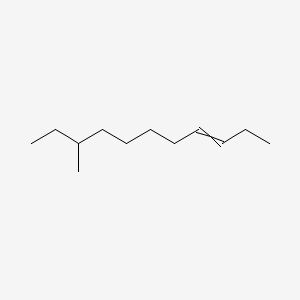
5-Methylphenazin-5-ium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methylphenazin-5-ium bromide is a chemical compound belonging to the phenazine family. Phenazines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields, including medicine, agriculture, and industry. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylphenazin-5-ium bromide typically involves the reaction of phenazine derivatives with methylating agents and bromine sources. One common method includes the methylation of phenazine with methyl iodide, followed by bromination using bromine or hydrobromic acid. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets the required quality standards .
化学反応の分析
Types of Reactions: 5-Methylphenazin-5-ium bromide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups and the overall electronic structure of the compound .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions typically occur under acidic or basic conditions and result in the formation of phenazine oxides.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used to reduce this compound to its corresponding phenazine derivatives.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide, leading to the formation of various substituted phenazine compounds
Major Products Formed: The major products formed from these reactions include phenazine oxides, reduced phenazine derivatives, and various substituted phenazine compounds. These products have distinct chemical and physical properties, making them useful for different applications .
科学的研究の応用
5-Methylphenazin-5-ium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a redox mediator in various chemical reactions and electrochemical studies.
Biology: The compound is studied for its antimicrobial properties, particularly against bacterial strains such as Pseudomonas aeruginosa.
Medicine: Research is ongoing to explore its potential as an anticancer agent and its role in oxidative stress-related diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals .
作用機序
The mechanism of action of 5-Methylphenazin-5-ium bromide involves its ability to undergo redox reactions, which can generate reactive oxygen species (ROS). These ROS can cause oxidative damage to cellular components, leading to antimicrobial and anticancer effects. The compound targets various molecular pathways, including those involved in cellular respiration and DNA synthesis .
類似化合物との比較
Phenazine methosulfate: Known for its use as an electron carrier in biochemical assays.
Phenazine-1-carboxylic acid: Exhibits strong antimicrobial properties and is used in agricultural applications.
Pyocyanin: A blue pigment produced by Pseudomonas aeruginosa with antimicrobial and cytotoxic properties
Uniqueness: 5-Methylphenazin-5-ium bromide stands out due to its unique methyl and bromide substituents, which enhance its redox properties and biological activity. This makes it a valuable compound for various scientific and industrial applications .
特性
CAS番号 |
67728-47-6 |
|---|---|
分子式 |
C13H11BrN2 |
分子量 |
275.14 g/mol |
IUPAC名 |
5-methylphenazin-5-ium;bromide |
InChI |
InChI=1S/C13H11N2.BrH/c1-15-12-8-4-2-6-10(12)14-11-7-3-5-9-13(11)15;/h2-9H,1H3;1H/q+1;/p-1 |
InChIキー |
XSJCYAGAITWBTG-UHFFFAOYSA-M |
正規SMILES |
C[N+]1=C2C=CC=CC2=NC3=CC=CC=C31.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


